molecular formula C6H10O4 B3101851 Methyl (S)-2-acetoxypropanoate CAS No. 14031-88-0

Methyl (S)-2-acetoxypropanoate

Cat. No.: B3101851
CAS No.: 14031-88-0
M. Wt: 146.14 g/mol
InChI Key: QTFFGYLLUHQSAS-BYPYZUCNSA-N
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Description

Methyl (S)-2-acetoxypropanoate is an organic compound that belongs to the ester family It is characterized by its molecular structure, which includes a methyl group, an acetoxy group, and a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-2-acetoxypropanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-hydroxypropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-acetoxypropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield (S)-2-hydroxypropanoic acid and methanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Major Products Formed

    Hydrolysis: (S)-2-hydroxypropanoic acid, methanol.

    Reduction: (S)-2-hydroxypropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-2-acetoxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of methyl (S)-2-acetoxypropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release active compounds that may interact with enzymes or receptors in biological systems. The specific pathways and targets depend on the context of its use, such as in drug delivery or metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-acetoxypropanoate: The enantiomer of methyl (S)-2-acetoxypropanoate, with similar chemical properties but different biological activity.

    Ethyl (S)-2-acetoxypropanoate: An ester with an ethyl group instead of a methyl group, exhibiting slightly different reactivity and physical properties.

    Methyl (S)-2-hydroxypropanoate: The hydrolyzed form of this compound, with different chemical behavior.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

methyl (2S)-2-acetyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFFGYLLUHQSAS-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453327
Record name (S)-methyl 2-methylcarbonyloxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14031-88-0
Record name (S)-methyl 2-methylcarbonyloxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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